Product packaging for 4-Hydroxy-6-methoxy-2-phenylquinoline(Cat. No.:CAS No. 17282-70-1)

4-Hydroxy-6-methoxy-2-phenylquinoline

Cat. No.: B102221
CAS No.: 17282-70-1
M. Wt: 251.28 g/mol
InChI Key: CKFBIYVXNYYXAI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxy-2-phenylquinoline is a quinoline-based compound of significant interest in medicinal chemistry research, particularly for investigating new approaches to overcome multidrug resistance (MDR) in cancer and for developing novel antibacterial agents. In cancer research, this compound's structural framework is recognized for its potential role as an inhibitor of P-glycoprotein (P-gp), a key efflux transporter responsible for MDR in tumor cells . By potentially inhibiting this pump, the compound may help increase the intracellular concentration and efficacy of chemotherapeutic drugs, offering a promising strategy to counteract resistance mechanisms . Furthermore, the quinoline scaffold is a privileged structure in antimicrobial discovery. Related 4-phenylquinoline derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase, a critical target for antibiotics, suggesting this compound's utility in pioneering new antibacterial treatments . Its research value is further broadened by applications in plant pathology, where analogous quinoline structures have been explored as inhibitors of fungal detoxification enzymes . The compound serves as a versatile chemical tool for scientists exploring the therapeutic potential of quinoline derivatives across multiple fields of biological study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B102221 4-Hydroxy-6-methoxy-2-phenylquinoline CAS No. 17282-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFBIYVXNYYXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972642
Record name 6-Methoxy-2-phenylquinolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID50972642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57183-50-3, 17282-70-1
Record name 6-Methoxy-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057183503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17282-70-1
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Preparation Methods

Reaction Mechanism and Substrate Design

The dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives using palladium catalysts represents a foundational method for synthesizing 4-hydroxyquinolines. For 4-hydroxy-6-methoxy-2-phenylquinoline, the precursor 4-keto-6-methoxy-2-phenyl-1,2,3,4-tetrahydroquinoline must first be synthesized. This involves:

  • Friedel-Crafts acylation : Introducing the phenyl group at the 2-position via reaction of aniline derivatives with phenylacetyl chloride.

  • Methoxy group installation : Electrophilic substitution at the 6-position using methylating agents like dimethyl sulfate in alkaline media.

The dehydrogenation step employs palladium black (0.2–0.3 g per 2 g substrate) with hydrogen acceptors such as fumaric acid or nitrobenzene in aqueous acetone (50% v/v). The reaction proceeds via tautomerization of the 4-keto group to the enol form, followed by palladium-mediated abstraction of hydrogen atoms to aromatize the ring.

Optimization and Yield Analysis

  • Temperature : Reflux conditions (80–100°C) are critical for complete conversion.

  • Solvent system : Aqueous acetone enhances solubility of both the substrate and hydrogen acceptor, achieving 95% yield for 4-hydroxy-6-methoxyquinoline.

  • Workup : Alkalinization (pH 9–10) with NaOH precipitates the product, which is recrystallized from methanol (m.p. 239°C).

Table 1: Palladium-Catalyzed Synthesis of this compound

ParameterConditionYield (%)
Catalyst loading10% Pd black95
Hydrogen acceptorFumaric acid (2 eq)92
Reaction time10 hours90
Solvent50% aqueous acetone95

Microwave-Assisted Cyclocondensation of 2-Aminoacetophenone Derivatives

One-Pot Quinoline Ring Formation

A rapid alternative involves microwave-assisted condensation of 2-aminoacetophenone and 2-hydroxy-4-methoxyacetophenone in the presence of silica gel and diluted HCl. This method bypasses intermediate isolation, directly forming the quinoline nucleus:

  • Mechanism : Acid-catalyzed nucleophilic attack by the amine on the ketone, followed by cyclodehydration.

  • Regioselectivity : The methoxy group directs electrophilic substitution to the 6-position, while the phenyl group occupies the 2-position via steric control.

Reaction Parameters and Scalability

  • Microwave irradiation : 600 W for 1 hour achieves 88% conversion.

  • Solvent-free conditions : Silica gel acts as a solid support, simplifying purification.

  • Post-treatment : Recrystallization from ethanol yields pure product (m.p. 238–240°C).

Table 2: Microwave Synthesis of this compound

ParameterConditionYield (%)
Irradiation power600 W88
Reaction time60 minutes85
CatalystSilica gel (0.8 g/g substrate)90
Acid additive1 drop HCl (0.1 M)88

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Palladium method : Superior yields (95%) but requires multistep precursor synthesis.

  • Microwave method : Faster (1 hour vs. 10 hours) but slightly lower yields (88%).

Functional Group Compatibility

  • Methoxy groups : Stable under both conditions but require protection during Friedel-Crafts acylation.

  • Hydroxy group : Introduced in situ during dehydrogenation or via hydrolysis of acetylated intermediates.

Advanced Modifications and Derivatives

Halogenation and Cross-Coupling

Post-synthetic functionalization at the 5- or 7-positions via electrophilic substitution (e.g., chlorination with POCl3) enables diversification. Suzuki-Miyaura coupling further introduces aryl groups at the 3-position.

Pharmacological Relevance

Derivatives with electron-withdrawing groups at the 6-position exhibit enhanced antifungal activity, underscoring the importance of methoxy group retention .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-triphosphate disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Research indicates that 4-Hydroxy-6-methoxy-2-phenylquinoline exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activities:

Cell LineIC₅₀ (μM)Mechanism of Action
COLO205 (Colorectal)0.32Inhibition of tubulin polymerization
H460 (Lung)0.89Induction of apoptosis through cell cycle arrest
Hep3B (Liver)0.5 - 1.0Downregulation of cyclin B1 and CDK1

The mechanisms of action include binding to tubulin, disrupting microtubule dynamics essential for cancer cell proliferation, and modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for apoptosis induction .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness compared to other quinoline derivatives:

CompoundActivity Level
This compoundMaximum antibacterial activity observed
4-Hydroxy-6-chloro-2-phenylquinolineNo antibacterial activity
4-Hydroxy-6-methyl-2-phenylquinolineModerate to good antibacterial activity

These findings suggest that modifications to the compound could enhance its bacteriostatic potential, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may also possess anti-inflammatory properties. The ability to inhibit inflammatory mediators could make it beneficial in treating various inflammatory diseases, although further research is needed to confirm these effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Modifications can significantly alter its pharmacological profile:

ModificationEffect on Activity
Hydroxyl Group at Position 4Enhances P-glycoprotein inhibition
Methoxy Group at Position 6Contributes to overall biological activity
Substituents on Phenyl RingVaries activity; certain substitutions increase potency

Case Studies

  • P-glycoprotein Inhibition : A recent study synthesized derivatives of quinoline analogs, including this compound, and evaluated their ability to inhibit P-glycoprotein in multidrug-resistant cancer cell lines. Results indicated enhanced inhibitory effects compared to standard drugs like verapamil .
  • Anticancer Activity Assessment : Another research effort focused on evaluating the cytotoxic effects of various quinoline derivatives against colorectal adenocarcinoma (COLO205) and renal cell carcinoma (A498). The study confirmed that modifications to the quinoline structure could lead to improved anticancer efficacy .

Mechanism of Action

Adenosine 5’-triphosphate disodium salt hydrate stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The energy stored in adenosine 5’-triphosphate is released through hydrolysis, driving various cellular processes. Adenosine 5’-triphosphate also plays a role in the synthesis of nucleic acids and acts as a substrate for kinases involved in cell signaling .

Comparison with Similar Compounds

Key Differences and Implications

Functional Group at C4: Hydroxyl (-OH): Enhances hydrogen bonding capacity, improving interaction with P-gp’s ATP-binding domain . Chloro (-Cl): Introduced in 4-chloro derivatives, this electron-withdrawing group may enhance stability but reduce metabolic clearance .

Methoxy Group Positioning :

  • Methoxy at C6 is conserved across analogs, suggesting its role in π-π stacking with aromatic residues in target proteins. Additional methoxy groups (e.g., C3 and C4 in ’s compound) may improve binding but increase molecular weight .

Aryl Substituents at C2 :

  • Phenyl groups (e.g., in the target compound) vs. chlorophenyl () or methyl () groups alter steric bulk and electronic effects. Chlorophenyl may enhance hydrophobic interactions in enzyme pockets .

Structure-Activity Relationships (SAR)

  • C4 Substituents: Hydroxyl groups correlate with P-gp inhibition, while amino or chloro groups shift activity toward antimicrobial or antiparasitic effects.
  • C6 Methoxy: Critical for maintaining planar quinoline structure, facilitating intercalation into biological targets.
  • C2 Aryl Groups : Bulky substituents (e.g., phenyl, chlorophenyl) enhance target affinity but may reduce metabolic stability.

Biological Activity

Overview

4-Hydroxy-6-methoxy-2-phenylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused ring system that includes a benzene and a pyridine-like nitrogen-containing ring. Its molecular formula is C₁₆H₁₃NO₂, and it features hydroxyl and methoxy substituents, which significantly influence its biological activity. This compound has gained attention in medicinal chemistry due to its potential applications in cancer therapy, particularly as an anticancer agent.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological properties:

  • Hydroxyl Group (−OH) : Enhances hydrogen bonding and solubility.
  • Methoxy Group (−OCH₃) : Modulates lipophilicity and may influence enzyme interactions.
  • Phenyl Group : Provides additional stability and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activities:

Cell Line IC₅₀ (μM) Mechanism of Action
COLO205 (Colorectal)0.32Inhibition of tubulin polymerization
H460 (Lung)0.89Induction of apoptosis through cell cycle arrest
Hep3B (Liver)0.5 - 1.0Downregulation of cyclin B1 and CDK1

These studies suggest that the compound's mechanism involves binding to tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation.

P-Glycoprotein Inhibition

This compound has also been investigated for its ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. The compound's hydroxyl and methoxy groups are believed to play a significant role in enhancing its inhibitory effects on P-gp, thereby improving the efficacy of co-administered chemotherapeutic agents .

Study on Anticancer Activity

A notable study evaluated the anticancer properties of this compound against several human cancer cell lines using the MTT assay to assess cell viability. The results indicated that the compound effectively inhibited cancer cell growth, with specific focus on:

  • COLO205 : Exhibited an IC₅₀ value of 0.32 μM, indicating potent antiproliferative activity.
  • H460 : Showed an IC₅₀ value of 0.89 μM, confirming its potential as an effective treatment for non-small-cell lung cancer.

Additionally, molecular docking studies suggested that the compound binds effectively within the colchicine-binding site of tubulin, further supporting its role as an antimitotic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the molecular structure can enhance biological activity:

  • Hydroxyl Substitution : Compounds with a hydroxyl group at position 4 showed increased potency in inhibiting tumor growth.
  • Methoxy Substitution : The presence of methoxy groups at specific positions improved lipophilicity and bioavailability.

These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of quinoline derivatives .

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-6-methoxy-2-phenylquinoline, and what are their mechanistic considerations?

The synthesis typically involves acylative cyclization of substituted anthranilate derivatives. For example, acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine initiates the reaction, followed by base-catalyzed heterocyclization to form the quinoline core . Key considerations include optimizing reaction time (6-12 hours) and temperature (80-100°C) to prevent side reactions like over-oxidation or incomplete cyclization. Reagent purity and stoichiometric ratios (e.g., 1:1.2 for anthranilate:acyl chloride) are critical for yield (>70%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

NMR (¹H/¹³C) is critical for confirming the positions of the hydroxyl, methoxy, and phenyl groups. For instance, the hydroxyl proton appears as a singlet at δ 10.2-10.5 ppm, while the methoxy group resonates at δ 3.8-4.0 ppm . HPLC-MS (using C18 columns with 0.1% formic acid in mobile phase) ensures purity (>95%) and detects intermediates. IR spectroscopy identifies key functional groups (e.g., O-H stretch at 3200-3400 cm⁻¹ and C=O at 1680-1700 cm⁻¹) .

Q. What are the documented biological activities of this compound?

Preliminary studies highlight antimicrobial activity (MIC 8-16 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀ 20-50 µM in breast cancer cell lines) . These activities are attributed to its planar quinoline structure, enabling intercalation with DNA or enzyme inhibition. However, cytotoxicity profiles (e.g., selectivity index <5) require optimization .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Flow chemistry enhances scalability and reduces side reactions (e.g., polymerization) by maintaining precise temperature control and rapid mixing . Catalytic systems like Pd/C (0.5 mol%) in hydrogenation steps improve regioselectivity. Solvent optimization (e.g., switching from THF to DMF) increases solubility of intermediates, reducing reaction time by 30% .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent effects . For example, DMSO-d₆ may stabilize enol forms, shifting hydroxyl proton signals. Cross-validate using 2D-COSY and HSQC to confirm coupling patterns. Computational tools like DFT simulations (B3LYP/6-31G*) predict electronic environments and validate experimental data .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR)?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) at the 2-phenyl position to assess steric/electronic effects on binding .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with targets like topoisomerase II or bacterial gyrase .
  • Dose-response assays : Test derivatives in a matrix of concentrations (1-100 µM) with controls for cytotoxicity (e.g., HEK293 cells) .

Q. How does the compound’s stability vary under different storage conditions?

The hydroxyl and methoxy groups make it prone to oxidative degradation . Accelerated stability studies (40°C/75% RH for 6 months) show 15% degradation, monitored via HPLC-UV (λ=254 nm). Lyophilization or storage in amber vials under argon increases shelf life by 50% .

Q. What computational strategies predict reactivity in functionalization reactions?

Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the C-3 position has high electron density (HOMO = -5.2 eV), favoring electrophilic substitutions. MD simulations (AMBER) model solvation effects on reaction pathways, guiding solvent selection (e.g., acetonitrile vs. ethanol) .

Q. How to address challenges in scaling up synthesis for preclinical studies?

Continuous flow reactors reduce batch variability and improve heat dissipation for exothermic steps (e.g., acylation). Purification bottlenecks are mitigated using hybrid methods: silica gel chromatography for crude mixtures, followed by recrystallization (ethanol/water, 3:1) for final polishing .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX).
  • CRISPR-Cas9 knockout of suspected targets (e.g., TOP2A) confirms functional involvement .
  • Metabolic tracing (¹³C-glucose) evaluates disruption of bacterial cell wall synthesis in antimicrobial assays .

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